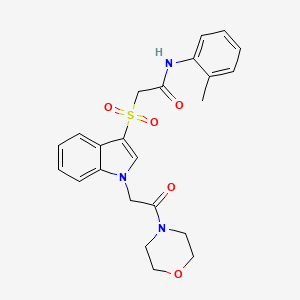

2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(o-tolyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(o-tolyl)acetamide is a fascinating compound with a unique structure combining various functional groups. It consists of an indole core, a morpholino group, a sulfonyl linkage, and an acetamide moiety. These diverse structural components contribute to its distinctive chemical and physical properties. Its applications span chemistry, biology, and medicine due to its ability to interact with a variety of biological targets.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(o-tolyl)acetamide can be achieved through multi-step organic synthesis. A typical route starts with the functionalization of indole. The indole is first sulfonylated to introduce the sulfonyl group. Concurrently, a separate reaction introduces the morpholino group to an intermediate via a morpholine-2-one precursor. The final step involves the condensation of these intermediates with o-tolyl acetamide under controlled conditions to yield the target compound.

Industrial Production Methods: Scaling up for industrial production involves optimizing reaction conditions to maximize yield and purity. Key steps include precise control of temperature, pressure, and pH during synthesis. Industrial methods often employ catalytic processes to increase efficiency and reduce costs.

Análisis De Reacciones Químicas

Types of Reactions: This compound undergoes a variety of chemical reactions, including:

Oxidation: The indole moiety can be oxidized under mild conditions to form oxidized derivatives.

Reduction: The nitro groups (if present as substituents) on the compound can be selectively reduced to amines.

Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, forming sulfonamide derivatives.

Common Reagents and Conditions:

Oxidation: Common reagents include m-chloroperoxybenzoic acid (m-CPBA) under acidic conditions.

Reduction: Typical reagents include catalytic hydrogenation using palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Nucleophiles like primary and secondary amines can react under basic conditions using solvents like dichloromethane (DCM).

Major Products:

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Production of corresponding amine derivatives.

Substitution: Synthesis of sulfonamide derivatives.

Aplicaciones Científicas De Investigación

2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(o-tolyl)acetamide has diverse scientific research applications:

Chemistry: Used as a building block in organic synthesis due to its versatile functional groups.

Biology: Acts as a probe in biochemical assays to study protein interactions.

Medicine: Investigated for potential therapeutic effects, particularly as an enzyme inhibitor or receptor modulator.

Industry: Utilized in the formulation of advanced materials and pharmaceuticals.

Mecanismo De Acción

The compound's mechanism of action involves interactions with molecular targets such as enzymes and receptors. Its structure allows it to fit into the active sites of enzymes, inhibiting their activity. The sulfonyl and morpholino groups facilitate strong binding to the target site, while the indole core enhances stability and specificity. Pathways involved include signal transduction and metabolic processes.

Comparación Con Compuestos Similares

Compared to other similar compounds, 2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(o-tolyl)acetamide stands out due to its specific combination of functional groups. Similar compounds might include:

1-((2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonamide: Lacks the acetamide group, altering its binding affinity and specificity.

N-(o-tolyl)acetamide: Does not contain the indole or morpholino groups, significantly affecting its chemical behavior and applications.

Indole-3-sulfonylmorpholine: Contains similar core structures but differs in peripheral substitutions, leading to different biological activities.

This compound's unique structure confers distinct advantages in terms of reactivity, stability, and biological activity, making it a valuable tool in various scientific domains.

Actividad Biológica

The compound 2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(o-tolyl)acetamide is a synthetic derivative of indole, which has gained attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

- Molecular Formula : C30H34N4O6S

- Molecular Weight : 578.68 g/mol

- CAS Number : Not specified in the provided data.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within the body. The indole moiety is known for its role in modulating neurotransmitter systems, while the morpholino group enhances solubility and bioavailability. The sulfonamide functionality may contribute to antibacterial properties.

1. Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor effects. For instance, studies have demonstrated that indole derivatives can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression.

Case Study : A related compound was tested in a mouse xenograft model, showing reduced tumor growth compared to control groups. The mechanism involved the inhibition of ERK phosphorylation and modulation of apoptotic pathways .

2. Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Indole derivatives have been reported to exhibit activity against various bacterial strains, likely due to their ability to interfere with bacterial cell wall synthesis or function.

Research Findings : In vitro studies revealed that certain indole-based compounds demonstrated significant inhibitory effects against Gram-positive and Gram-negative bacteria. The presence of the morpholino group enhances these effects by increasing the compound's affinity for bacterial targets .

3. Acetylcholinesterase Inhibition

Another area of interest is the compound's potential as an acetylcholinesterase inhibitor, which is crucial for treating neurodegenerative diseases like Alzheimer's.

Experimental Results : Compounds with similar structures were evaluated for their ability to inhibit acetylcholinesterase, yielding IC50 values in the low micromolar range. This suggests that the compound could be a candidate for further development in treating cognitive disorders .

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

N-(2-methylphenyl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]sulfonylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N3O5S/c1-17-6-2-4-8-19(17)24-22(27)16-32(29,30)21-14-26(20-9-5-3-7-18(20)21)15-23(28)25-10-12-31-13-11-25/h2-9,14H,10-13,15-16H2,1H3,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUACGJRKTKMATB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.